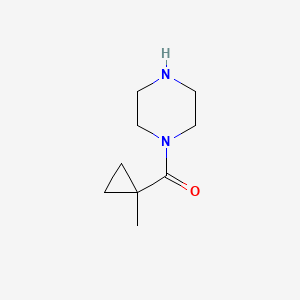
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and material science. This compound is known for its unique structural features, which include a fused imidazole and phenanthroline ring system with a pyridine substituent at the 2-position. These structural characteristics endow the compound with distinct electronic and photophysical properties, making it a valuable candidate for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with 4-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline exerts its effects is largely dependent on its interaction with molecular targets. For instance, as a fluorescent probe, it binds selectively to ATP, causing a change in its optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell apoptosis. Its ability to intercalate into DNA allows it to disrupt normal cellular processes, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-3-yl)imidazo(4,5-f)(1,10)phenanthroline: Similar structure but with the pyridine ring at the 3-position, affecting its electronic properties.
2-Phenylimidazo(4,5-f)(1,10)phenanthroline: Substitution with a phenyl group instead of a pyridine ring, altering its photophysical characteristics.
1,10-Phenanthroline: Lacks the imidazole and pyridine rings, making it less versatile in forming complexes and applications.
Uniqueness
2-(Pyridin-4-yl)imidazo(4,5-f)(1,10)phenanthroline stands out due to its unique combination of a fused imidazole-phenanthroline system with a pyridine substituent. This structure provides a balance of rigidity and flexibility, enhancing its ability to form stable complexes with metals and interact with biological molecules. Its tunable optical properties make it particularly valuable in sensing and imaging applications .
Eigenschaften
Molekularformel |
C18H11N5 |
|---|---|
Molekulargewicht |
297.3 g/mol |
IUPAC-Name |
2-pyridin-4-yl-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C18H11N5/c1-3-12-14(20-7-1)15-13(4-2-8-21-15)17-16(12)22-18(23-17)11-5-9-19-10-6-11/h1-10H,(H,22,23) |
InChI-Schlüssel |
CBNHMVYHWGRZGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C4C=CC=NC4=C2N=C1)N=C(N3)C5=CC=NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


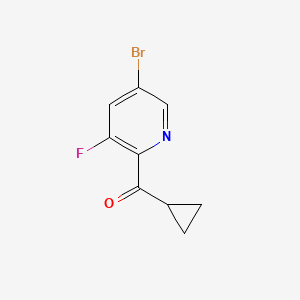
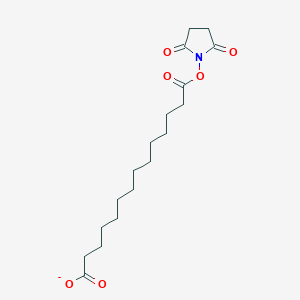

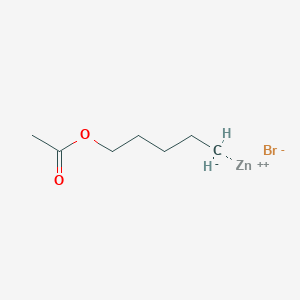

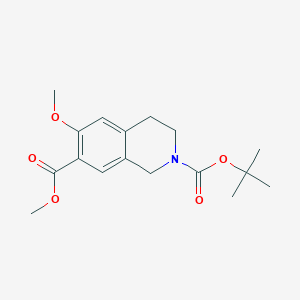
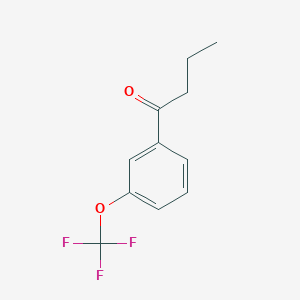
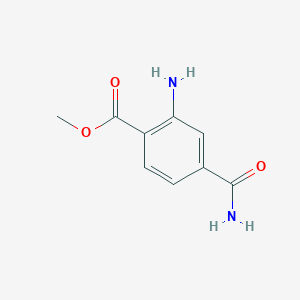
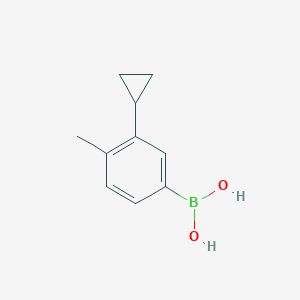
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
